molecular formula C10H12N6 B1483870 2-(5-amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetimidamide CAS No. 2091121-99-0

2-(5-amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetimidamide

Cat. No.: B1483870
CAS No.: 2091121-99-0
M. Wt: 216.24 g/mol
InChI Key: JTDGXWKJHJGJBT-UHFFFAOYSA-N
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Description

2-(5-amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetimidamide is a useful research compound. Its molecular formula is C10H12N6 and its molecular weight is 216.24 g/mol. The purity is usually 95%.
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Biological Activity

2-(5-amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetimidamide is a compound of interest due to its potential therapeutic applications and biological activities. This article provides a comprehensive overview of its biological activities, including synthesis, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₉H₁₃N₅
  • Molecular Weight : 177.23 g/mol
  • CAS Number : 2090851-40-2

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Pyrazole derivatives, in general, have shown a broad spectrum of activity against several biological agents due to their ability to modulate signaling pathways.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives can exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their effects on cancer cell lines. A notable study demonstrated that such compounds could induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .

Anti-inflammatory Effects

Research has shown that pyrazole-containing compounds can inhibit inflammatory pathways. Specifically, they may reduce the production of pro-inflammatory cytokines and inhibit the activation of nuclear factor kappa B (NF-kB), which plays a critical role in inflammation .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has also been documented. Studies suggest that they can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReferences
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryInhibits NF-kB activation
AntimicrobialInhibits growth of bacteria

Case Study 1: Anticancer Properties

In a clinical study involving a series of pyrazole derivatives, researchers found that one derivative (closely related to this compound) showed a significant reduction in tumor size in animal models. The study highlighted the compound's ability to target specific cancer pathways, leading to cell cycle arrest and apoptosis .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory effects of pyrazole derivatives in vitro. The results indicated that these compounds could significantly lower levels of interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-alpha) in activated macrophages, suggesting their potential use in treating inflammatory diseases .

Properties

IUPAC Name

2-(5-amino-3-pyridin-2-ylpyrazol-1-yl)ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N6/c11-9(12)6-16-10(13)5-8(15-16)7-3-1-2-4-14-7/h1-5H,6,13H2,(H3,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTDGXWKJHJGJBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN(C(=C2)N)CC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(5-amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetimidamide
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2-(5-amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetimidamide
Reactant of Route 3
2-(5-amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetimidamide
Reactant of Route 4
2-(5-amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetimidamide
Reactant of Route 5
2-(5-amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetimidamide
Reactant of Route 6
2-(5-amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetimidamide

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